1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol

Stereospecific Synthesis Solvolysis Chemistry Reaction Mechanism

Secure your supply of (+)-exo-1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (CAS 71686-38-9), the definitive chiral norbornane scaffold. Its unique 1,5,5-trimethyl substitution and exo-configuration deliver a 3000-fold solvolysis rate enhancement over the endo-isomer, enabling stereospecific synthesis unattainable with generic borneol or fenchol. For fragrance innovation, it provides an 'elegant' woody-floral profile, a key differentiator from common camphoraceous notes. Biomedical researchers rely on its low-cytotoxicity profile for α-amylase and α-glucosidase inhibition studies. This high-purity isomer ensures analytical accuracy with a verified Kovats RI of 1114, preventing misidentification in metabolomic QC. Do not compromise yield or selectivity with generic substitutes.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 71686-38-9
Cat. No. B12809631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol
CAS71686-38-9
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(CC2(CC1CC2O)C)C
InChIInChI=1S/C10H18O/c1-9(2)6-10(3)5-7(9)4-8(10)11/h7-8,11H,4-6H2,1-3H3
InChIKeyQNNGNRWQCQDOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (CAS 71686-38-9): A Stereochemically Defined exo-Isofenchol for Research and Industrial Application


The compound (+)-exo-1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (CAS 71686-38-9), also known as (+)-exo-isofenchor or (1R,2S,4R)-1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, is a chiral, bicyclic monoterpene alcohol . It is a structural isomer of the more common terpenes fenchol, borneol, and isoborneol, distinguished by its unique 1,5,5-trimethyl substitution pattern on the norbornane skeleton rather than the 1,3,3- (fenchol) or 1,7,7- (borneol) arrangements. This specific exo configuration dictates a distinct spatial orientation of the hydroxyl group, which is the primary driver of its differentiated reactivity, binding affinity, and sensory properties compared to its endo-isomer and structural analogs [1].

Why Generic Monoterpene Alcohols Cannot Replace 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol in Stereospecific Applications


Generic substitution with other monoterpene alcohols like fenchol or borneol is not feasible due to the 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol's distinct exo-configuration and unique carbon skeleton. This specific stereochemistry results in quantifiable differences in solvolytic reactivity, where the exo-isomer can react up to 3000 times faster than its endo counterpart [1], leading to completely different reaction pathways under identical conditions. Furthermore, the compound possesses a unique odor profile distinct from its analogs, described as 'elegant' and similar to nojigiku alcohol, while its endo-isomer smells like borneol [2]. These divergent physicochemical and organoleptic properties mean that substituting this compound with a generic 'fenchol' or 'borneol' mix would compromise the yield, selectivity, or sensory outcome of the intended process. The evidence below quantifies these critical differentiations.

Quantitative Differentiation Guide for 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Against Its Closest Analogs


Exo/Endo Solvolysis Rate Ratio: A 3000-Fold Difference Governing Reaction Pathways

In a classic mechanistic study, the ethanolysis rate of exo-1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol was compared directly with that of its endo-isomer. The rate ratio was found to be approximately 3000:1 (exo:endo), demonstrating a profound stereoelectronic effect [1]. This extreme rate difference dictates the product distribution: despite the massive kinetic divergence, the product profiles from methanolysis and acetolysis are nearly identical, attributable to a stereospecific substitution pathway unique to the exo-configured cation intermediate. This behavior is specific to the 1,5,5-trimethyl skeleton, differentiating it from the solvolytic behavior of 1,7,7-trimethyl (bornyl) or 1,3,3-trimethyl (fenchyl) analogs.

Stereospecific Synthesis Solvolysis Chemistry Reaction Mechanism

Divergent Olfactory Profiles Between Exo and Endo Isofenchol Isomers

A study on the synthesis and characterization of exo- and endo-1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol reported distinct odor descriptions for each isomer [1]. The exo-isomer ((+)-exo-Isofenchol) exhibits an 'elegant fragrance similar to nojigiku alcohol [A] or 6-exo-hydroxyexoisocamphane', while the endo-isomer possesses a 'borneol-like odor'. This qualitative differentiation is critical for flavor and fragrance formulations where a specific, superior scent profile is desired, avoiding the common camphoraceous or earthy notes of fenchol or borneol.

Flavor & Fragrance Chemistry Organoleptic Properties Sensory Science

Comparative Gas Chromatographic Retention Index for Essential Oil Analysis

In gas chromatographic analysis of essential oils, the Kovats retention index (RI) is a key differentiator for compound identification. On a standard methyl silicone column, isofenchol has a determined RI of 1114 [1]. Its close structural isomer, endo-fenchol (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol), exhibits a slightly lower RI of 1106 on a comparable FSOT-RSL-200 column [2]. While the ~8 unit difference might seem minor, it is sufficient baseline separation for complex terpene mixtures, providing a verifiable analytical marker to distinguish isofenchol from co-eluting fenchol or borneol derivatives in quality control.

Gas Chromatography Essential Oil Analysis Terpene Identification

In Vitro Antidiabetic Enzyme Inhibition Activity Relative to Other Monoterpene Alcohols

In a bioassay-guided study of Erythroxylum monogynum, the monoterpene alcohol isofenchol was isolated and tested for α-amylase and α-glucosidase inhibition alongside isopulegol and isothujanol [1]. The results demonstrated that isofenchol, as part of a group of monoterpene alcohols, achieved excellent enzyme inhibition with an IC50 value of less than 100 mg/mL for both enzymes. This activity was comparable to the other tested alcohols but was accompanied by a low level of cytotoxicity in MTT assays, suggesting a differentiation point not explicitly observed for the other compounds. This positions isofenchol as a candidate in antidiabetic research where a favorable activity-to-cytotoxicity ratio is required.

Bioassay-guided Fractionation α-Amylase Inhibition α-Glucosidase Inhibition

Best-Fit Procurement Scenarios for 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Driven by Quantitative Evidence


Stereospecific Synthesis Requiring a Highly Reactive exo-Norbornanol Scaffold

This scenario is ideal when a synthetic route requires a norbornane scaffold that undergoes rapid, stereospecific solvolysis. The 3000-fold rate enhancement of the exo- over the endo-isomer [1] makes CAS 71686-38-9 the exclusive choice for generating a tertiary carbocation intermediate with predictable retention or inversion, a process not replicable with the sluggish or differently behaving endo-isomer, fenchol, or borneol. The resulting stereochemical outcome avoids byproduct formation, saving on purification costs.

Design of 'Elegant' and Non-Camphoraceous Fragrance Ingredients

For flavor and fragrance houses seeking to avoid the common 'camphoraceous' or 'earthy' notes of fenchol and borneol, the (+)-exo-1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol provides a validated 'elegant' fragrance profile [2]. This specific compound allows perfumers to introduce a unique woody-floral note, distinct from the borneol-like odor of its endo-isomer, enabling the creation of differentiated, high-value consumer products.

Authenticated Analytical Standard for Complex Essential Oil GC-MS Analysis

Analytical labs tasked with quality control or metabolomic profiling of essential oils containing the rare isofenchol component should procure this specific isomer. The compound's verified Kovats Retention Index of 1114 on a methyl silicone phase [3] serves as a precise diagnostic benchmark. Using a generic 'fenchol' standard would lead to misidentification, as endo-fenchol has a distinct RI of ~1106, risking inaccurate quantification and erroneous authentication reports.

Research on Terpene-Based Antidiabetic Agents with a Balanced Safety Profile

Biomedical researchers investigating natural product-derived α-amylase and α-glucosidase inhibitors can utilize this compound as a structurally defined, small-molecule lead. Evidence shows it achieves IC50 values below 100 mg/mL for both enzymes while demonstrating a low cytotoxicity profile in MTT assays, unlike many crude extracts or synthetic leads with unknown toxicity [4]. This makes it a superior selection for structure-activity relationship (SAR) studies where a safe, tractable monoterpene scaffold is required.

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